molecular formula C12H17N3O B377090 4-amino-N'-pentylidenebenzohydrazide

4-amino-N'-pentylidenebenzohydrazide

Cat. No.: B377090
M. Wt: 219.28g/mol
InChI Key: OIUKIDCOFAPNJV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N'-pentylidenebenzohydrazide is a benzohydrazide derivative characterized by a benzamide core substituted with an amino group at the para position and a pentylidene moiety attached to the hydrazide nitrogen.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28g/mol

IUPAC Name

4-amino-N-[(E)-pentylideneamino]benzamide

InChI

InChI=1S/C12H17N3O/c1-2-3-4-9-14-15-12(16)10-5-7-11(13)8-6-10/h5-9H,2-4,13H2,1H3,(H,15,16)/b14-9+

InChI Key

OIUKIDCOFAPNJV-NTEUORMPSA-N

SMILES

CCCCC=NNC(=O)C1=CC=C(C=C1)N

Isomeric SMILES

CCCC/C=N/NC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCCCC=NNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Crystallographic and Solubility Considerations

  • (E)-4-Amino-N′-(5-Chloro-2-Hydroxybenzylidene)Benzohydrazide (): The chloro and hydroxy substituents enable N–H···O hydrogen bonding, stabilizing the crystal lattice. The pentylidene compound, lacking such polar groups, may exhibit different packing patterns, affecting its dissolution rate and bioavailability .
  • 4-Amino-N′-(4-Aminobenzoyl)Benzohydrazide Monohydrate (): Incorporates a water molecule in its crystal structure, enhancing stability via hydrogen bonds. The absence of a hydrate form in the pentylidene derivative could result in differing shelf-life and formulation requirements .

Key Differentiators of 4-Amino-N'-Pentylidenebenzohydrazide

  • Synthetic Versatility: The amino group allows for further functionalization (e.g., acylation, sulfonation), enabling tailored drug design .
  • Crystallinity : Unlike hydrate-forming analogs, the absence of water in its crystal structure may simplify formulation processes .

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